5-(2-Phenylethenyl)-1,2-dihydro-1,2,4-triazole-3-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-phenylethenyl)-1H-1,2,4-triazole-5-thiol is an organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a phenylethenyl group attached to the triazole ring, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-phenylethenyl)-1H-1,2,4-triazole-5-thiol typically involves the reaction of 2-phenylethenyl halides with 1H-1,2,4-triazole-5-thiol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). The reaction proceeds via nucleophilic substitution, where the thiol group of the triazole attacks the electrophilic carbon of the phenylethenyl halide, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of 3-(2-phenylethenyl)-1H-1,2,4-triazole-5-thiol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-phenylethenyl)-1H-1,2,4-triazole-5-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The phenylethenyl group can be reduced to a phenylethyl group using hydrogenation.
Substitution: The triazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are employed.
Substitution: Halogenating agents or nucleophiles like alkyl halides and amines are used under appropriate conditions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Phenylethyl derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
3-(2-phenylethenyl)-1H-1,2,4-triazole-5-thiol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(2-phenylethenyl)-1H-1,2,4-triazole-5-thiol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. Additionally, the phenylethenyl group can interact with cellular membranes, affecting their integrity and function.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-phenylethyl)-1H-1,2,4-triazole-5-thiol
- 3-(2-phenylethynyl)-1H-1,2,4-triazole-5-thiol
- 3-(2-phenylpropyl)-1H-1,2,4-triazole-5-thiol
Uniqueness
3-(2-phenylethenyl)-1H-1,2,4-triazole-5-thiol is unique due to the presence of the phenylethenyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The double bond in the phenylethenyl group allows for additional chemical transformations and interactions, making it a versatile compound in various applications.
Properties
Molecular Formula |
C10H9N3S |
---|---|
Molecular Weight |
203.27 g/mol |
IUPAC Name |
5-(2-phenylethenyl)-1,2-dihydro-1,2,4-triazole-3-thione |
InChI |
InChI=1S/C10H9N3S/c14-10-11-9(12-13-10)7-6-8-4-2-1-3-5-8/h1-7H,(H2,11,12,13,14) |
InChI Key |
ALHGVKAIXXQXJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NC(=S)NN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.